![molecular formula C22H22N4OS B2381727 5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-43-4](/img/structure/B2381727.png)

5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

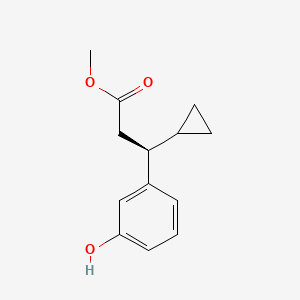

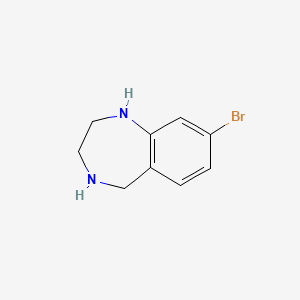

The compound contains several interesting substructures including a 3,4-dihydroisoquinolin-2(1H)-yl group, a m-tolyl group, and a 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol group .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one, a related structure, often involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide. Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used .

Molecular Structure Analysis

Triazoles, which are present in the compound, are five-membered rings containing three nitrogen atoms. They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Chemical Reactions Analysis

Triazoles can undergo a variety of reactions due to their versatile structure. For example, 1H-1,2,4-Triazole-3-thiol, a related structure, undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

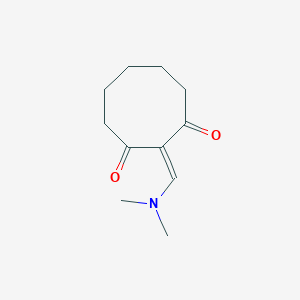

Base-Catalyzed Tandem Cyclization

The compound is used in the synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives via a base-mediated three-component reaction . This diastereoselective reaction takes place in methanol at 70 °C under transition-metal-free conditions .

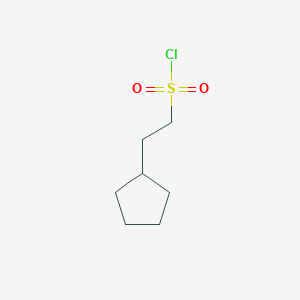

Antioomycete Activity

Derivatives of the compound have shown antioomycete activity against the phytopathogen Pythium recalcitrans . Compound I23 showed the highest in vitro potency against P. recalcitrans with an EC50 value of 14 mM .

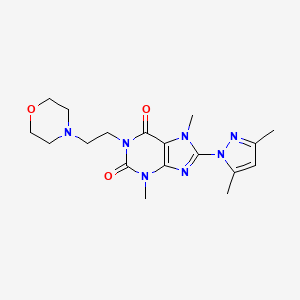

Inhibition of Aldo-Keto Reductase AKR1C3

The compound has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .

Synthesis of N-Heterocyclic Compounds

The compound is used in the synthesis of N-heterocyclic compounds via tandem cyclizations . These cyclic frameworks are resourceful small molecular keys to many natural products .

Antidepressant, Antihypertensive, Antiulcer, and Analgesic Activities

Compounds bearing such units are well known for their antidepressant, antihypertensive, antiulcer, and analgesic activities .

HIV-1 Integrase Inhibition, Schizophrenia, Anxiety, and Cancer Chemotherapy

These medicinally important compounds are also employed for HIV-1 integrase inhibition, schizophrenia, anxiety, and cancer chemotherapy .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4OS/c1-14-6-5-9-17(12-14)19(20-21(27)26-22(28-20)23-15(2)24-26)25-11-10-16-7-3-4-8-18(16)13-25/h3-9,12,19,27H,10-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGPMVHSPKYGMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5=CC=CC=C5C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone](/img/structure/B2381644.png)

![N-[5-Methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide](/img/structure/B2381646.png)

![2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B2381647.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2381658.png)

![6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2381659.png)

![4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2381664.png)

![4-{[1-(3-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-(3-methylbutyl)cyclohexanecarboxamide](/img/no-structure.png)